![molecular formula C19H22N4O4 B2976180 ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate CAS No. 1170404-70-2](/img/structure/B2976180.png)

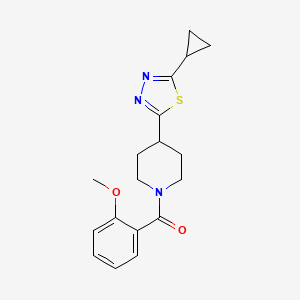

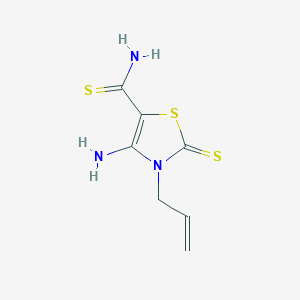

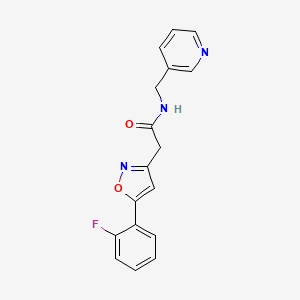

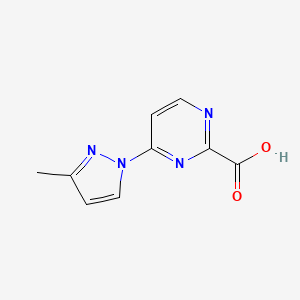

ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .Molecular Structure Analysis

The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for this specific compound are not available in the retrieved papers.科学的研究の応用

Synthesis and Characterization

Novel Pyrazole Derivatives Synthesis : Research has detailed the synthesis and characterization of new pyrimidines and pyrazoles derivatives, emphasizing their antimicrobial and analgesic activities. These compounds are synthesized through reactions involving 4-aminotoluidine, ethylacetoacetate, and substituted benzaldehydes, showcasing the chemical versatility and potential pharmaceutical applications of ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate and related molecules (Tirlapur & Noubade, 2010).

Crystal Structure and Antioxidant Properties : A novel pyrazole derivative synthesized through the 3+2 annulation method was characterized for its antioxidant properties using DPPH and hydroxyl radical scavenging methods. The study underscores the potential of these compounds in developing antioxidant agents (Naveen et al., 2021).

Biological Activities and Applications

Antimicrobial and Analgesic Activities : The synthesized pyrazoles and pyrimidines were evaluated for their antimicrobial and analgesic properties, highlighting the potential therapeutic applications of these compounds in treating infections and pain management (Tirlapur & Noubade, 2010).

Antioxidant Susceptibilities : The detailed analysis of a pyrazole derivative's structure through experimental methods such as single crystal X-ray diffraction studies and spectroscopic methods (NMR, mass, UV-Vis, CHN analysis) not only confirmed the compound's molecular structure but also revealed its significant in vitro antioxidant susceptibilities, offering insights into its potential as an antioxidant agent (Naveen et al., 2021).

将来の方向性

作用機序

Indole Derivatives

The compound contains an indole ring, which is a prevalent moiety in many biologically active compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pyrimidine Derivatives

The compound also contains a pyrimidine ring. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

特性

IUPAC Name |

ethyl 4-[(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-3-27-16(26)10-9-14(24)20-18-17-13(12-7-5-4-6-8-12)11-15(25)21-19(17)23(2)22-18/h4-8,13H,3,9-11H2,1-2H3,(H,21,25)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBPTLZBABATLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2976106.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)

![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)

![2-(2-methoxyphenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2976120.png)